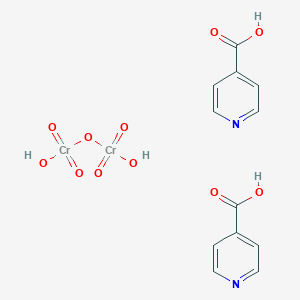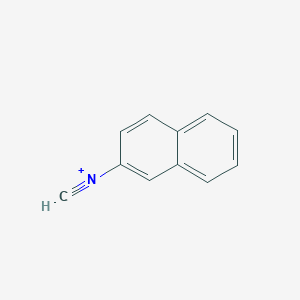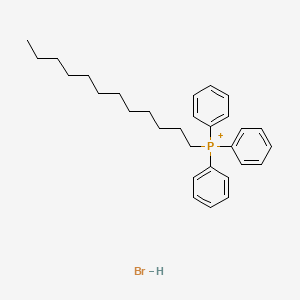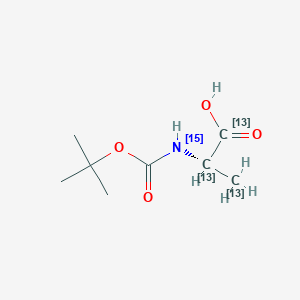
Josiphos SL-J005-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J005-1 involves the reaction of ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethanol with 3,5-dimethylphenylphosphine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the phosphine .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Josiphos SL-J005-1 primarily undergoes coordination with transition metals to form complexes that are active in various catalytic reactions. These reactions include:
Hydrogenation: The reduction of unsaturated compounds using hydrogen gas.
Cross-coupling: The formation of carbon-carbon bonds between two different organic groups.
Hydroformylation: The addition of a formyl group to an alkene to form an aldehyde.
Common Reagents and Conditions
Hydrogenation: Typically performed under hydrogen gas at elevated pressures and temperatures, using a metal catalyst such as rhodium or iridium.
Cross-coupling: Often involves palladium or nickel catalysts, with reagents such as aryl halides and organometallic compounds.
Hydroformylation: Requires a cobalt or rhodium catalyst, with syngas (a mixture of hydrogen and carbon monoxide) as the reagent.
Major Products Formed
Hydrogenation: Saturated hydrocarbons or alcohols.
Cross-coupling: Biaryl compounds or other coupled products.
Hydroformylation: Aldehydes.
Aplicaciones Científicas De Investigación
Josiphos SL-J005-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Mecanismo De Acción
Josiphos SL-J005-1 exerts its effects by coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances the enantioselectivity of the reactions. The molecular targets and pathways involved depend on the specific reaction and metal used .
Comparación Con Compuestos Similares
Similar Compounds
Josiphos SL-J001-1: ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Josiphos SL-J002-1: ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine.
Josiphos SL-J003-1: ®-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine.
Uniqueness
Josiphos SL-J005-1 is unique due to its specific combination of diphenylphosphino and 3,5-xylyl groups, which provide a distinct steric and electronic environment. This uniqueness contributes to its high enantioselectivity and versatility in various catalytic reactions, making it a valuable ligand in asymmetric synthesis .
Propiedades
Fórmula molecular |
C40H40FeP2 |
|---|---|
Peso molecular |
638.5 g/mol |
InChI |
InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m1../s1 |
Clave InChI |
VIWMSTLBMCHMGT-SYXKTQFYSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


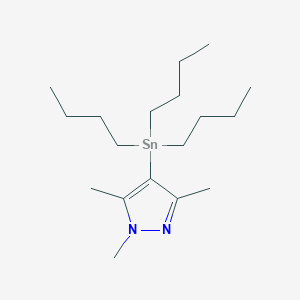


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)
